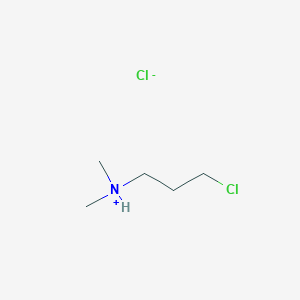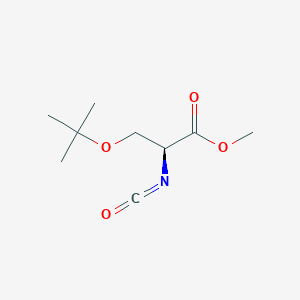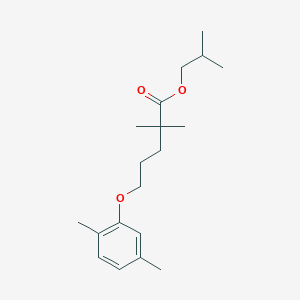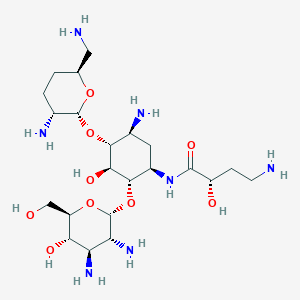![molecular formula C6H14N2O2 B119478 [(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol CAS No. 155935-60-7](/img/structure/B119478.png)
[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol, also known as L-Homoserine lactone (HSL), is a small signaling molecule that plays a crucial role in bacterial communication. It is produced by many Gram-negative bacteria and is involved in regulating various physiological processes, including quorum sensing, biofilm formation, and virulence. In recent years, HSL has gained significant attention in the scientific community due to its potential applications in various fields, including biotechnology, medicine, and agriculture.
Mechanism Of Action
HSL functions as a signaling molecule by binding to specific receptors on bacterial cells, triggering a cascade of events that result in the regulation of various physiological processes. The binding of HSL to its receptor activates a transcriptional regulator, which in turn regulates the expression of various genes involved in quorum sensing and biofilm formation.
Biochemical And Physiological Effects
HSL has been found to have various biochemical and physiological effects on bacterial cells. It regulates the expression of various genes involved in virulence, antibiotic resistance, and stress response. HSL has also been found to modulate the production of various secondary metabolites, such as pigments and antibiotics.
Advantages And Limitations For Lab Experiments
The use of HSL in laboratory experiments has several advantages, including its ability to regulate bacterial behavior in a controlled manner, its low toxicity, and its ease of synthesis. However, the use of HSL in laboratory experiments also has some limitations, including its potential to affect the behavior of non-targeted bacteria, its instability in aqueous solutions, and its potential to degrade over time.
Future Directions
The potential applications of HSL in various fields, including biotechnology, medicine, and agriculture, are vast. Future research could focus on the development of novel HSL analogs with improved stability and specificity, the identification of new bacterial species that produce HSL, and the development of new strategies for controlling bacterial behavior using HSL-based signaling. Additionally, HSL could be used as a tool for studying bacterial behavior and for the development of new antibiotics and other therapeutics.
Synthesis Methods
The synthesis of HSL can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of L-serine with formaldehyde and ammonia under acidic conditions, followed by cyclization to form HSL. Microbial fermentation, on the other hand, involves the use of bacteria that naturally produce HSL, such as Pseudomonas aeruginosa and Vibrio fischeri.
Scientific Research Applications
HSL has been extensively studied in the field of microbiology and has been found to play a crucial role in the regulation of various bacterial processes. It is involved in the regulation of quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. HSL is also involved in the regulation of biofilm formation, which is a process by which bacteria form a protective layer on surfaces, making them resistant to antibiotics and immune responses.
properties
CAS RN |
155935-60-7 |
|---|---|
Product Name |
[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol |
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
[(3R,4R,5R)-4-amino-5-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c7-6-4(2-9)1-8-5(6)3-10/h4-6,8-10H,1-3,7H2/t4-,5-,6+/m0/s1 |
InChI Key |
GKRGFUWLYFZLKY-HCWXCVPCSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](N1)CO)N)CO |
SMILES |
C1C(C(C(N1)CO)N)CO |
Canonical SMILES |
C1C(C(C(N1)CO)N)CO |
synonyms |
2,4-Pyrrolidinedimethanol,3-amino-,(2R,3R,4R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)
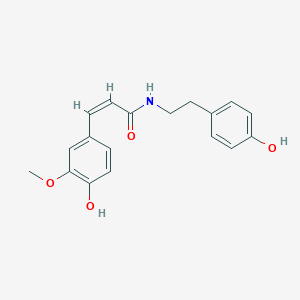
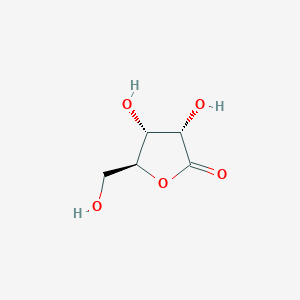
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
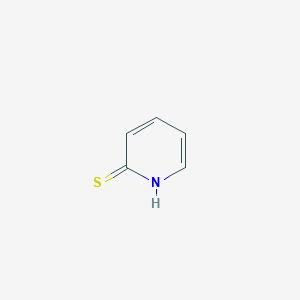
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)


